molecular formula C11H7ClN2O B8518031 3-(4-Chloro-2-pyrimidinyl)benzaldehyde CAS No. 97603-40-2

3-(4-Chloro-2-pyrimidinyl)benzaldehyde

Cat. No.: B8518031
CAS No.: 97603-40-2
M. Wt: 218.64 g/mol
InChI Key: SZHUIQFRNWOQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-pyrimidinyl)benzaldehyde is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97603-40-2

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-(4-chloropyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-10-4-5-13-11(14-10)9-3-1-2-8(6-9)7-15/h1-7H

InChI Key

SZHUIQFRNWOQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=N2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5.3 g portion of 2-(3-diethoxymethylphenyl)- 4(3H)-pyrimidinone and 30 ml of phosphorous oxychloride was heated on a steam bath overnight. The excess phosphorous oxychloride was removed under vacuum and the residue taken up in chloroform and passed through a hydrous magnesium silicate pad. Evaporation of the filtrate left 3.1 g of residue which had two spots by TLC (chloroform-silica gel). Trituration of the residue with ether gave 0.4 g of 3-(4-chloro-2-pyrimidinyl)benzaldehyde, mp 136°-138° C. (the slower moving spot) which was identified by analysis, PMR and IR.
Name
2-(3-diethoxymethylphenyl)- 4(3H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.